molecular formula C5H7BrN4 B094982 2,4-Diamino-5-(bromomethyl)pyrimidine CAS No. 17326-35-1

2,4-Diamino-5-(bromomethyl)pyrimidine

Cat. No. B094982
CAS RN: 17326-35-1
M. Wt: 203.04 g/mol
InChI Key: UESKVZGVVYLDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the synthesis of various drugs and has several potential applications in the medical industry.

Mechanism Of Action

The mechanism of action of 2,4-Diamino-5-(bromomethyl)pyrimidine is not well understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in DNA synthesis. This leads to the disruption of DNA replication and ultimately results in the death of the target cells.

Biochemical And Physiological Effects

2,4-Diamino-5-(bromomethyl)pyrimidine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of thymidylate synthase, which is an enzyme that is involved in DNA synthesis. This leads to the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis, which is a process of programmed cell death.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4-Diamino-5-(bromomethyl)pyrimidine in lab experiments include its high solubility in water and other polar solvents, its ability to inhibit the activity of thymidylate synthase, and its potential applications in the synthesis of various drugs. However, the limitations of using this compound include its toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research of 2,4-Diamino-5-(bromomethyl)pyrimidine. One potential direction is to further investigate its mechanism of action and its potential applications in the treatment of viral infections and cancer. Another direction is to explore its potential as a precursor in the synthesis of nucleoside analogs. Additionally, further research can be conducted to determine its toxicity and potential side effects.
In conclusion, 2,4-Diamino-5-(bromomethyl)pyrimidine is a chemical compound that has several potential applications in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.

Synthesis Methods

The synthesis of 2,4-Diamino-5-(bromomethyl)pyrimidine involves the reaction of 2,4-diaminopyrimidine with formaldehyde and hydrobromic acid. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

2,4-Diamino-5-(bromomethyl)pyrimidine has several potential applications in the field of scientific research. This compound is widely used in the synthesis of various drugs such as antiviral and anticancer agents. It has also been used as a precursor in the synthesis of nucleoside analogs, which are used in the treatment of viral infections.

properties

IUPAC Name

5-(bromomethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESKVZGVVYLDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330171
Record name 2,4-Diamino-5-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-(bromomethyl)pyrimidine

CAS RN

89446-58-2
Record name 2,4-Diamino-5-(bromomethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.